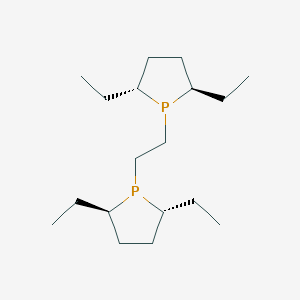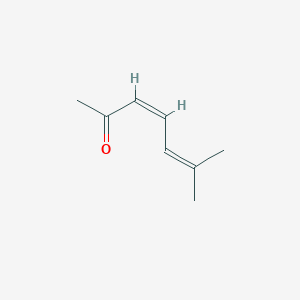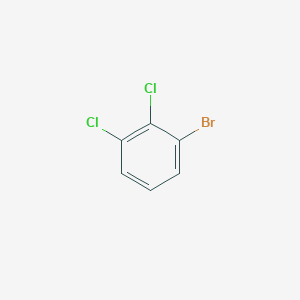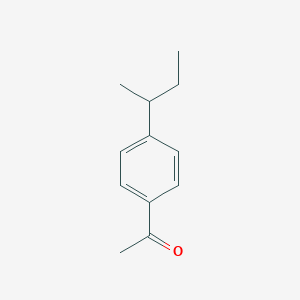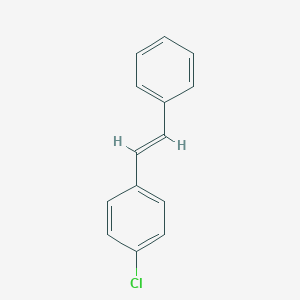
cis-2,3-Epoxybutane
Overview
Description
cis-2,3-Epoxybutane is an organic compound with the formula CH3CH(O)CHCH3 . It is an epoxide and exists as a colorless liquid . It is used in enantioselective methanolysis .
Synthesis Analysis
2,3-Epoxybutane is prepared from 2-butene via the chlorohydrin . The reaction is as follows:
Molecular Structure Analysis
The molecular formula of cis-2,3-Epoxybutane is C4H8O . The molecular weight is 72.11 g/mol .
Chemical Reactions Analysis
A common reaction of cis-2,3-Epoxybutane is its hydration to 2,3-butanediol . Many such ring-opening reactions have been reported . The kinetics of the gas-phase decomposition of cis-2,3-epoxybutane have been studied over the temperature range 668–740 K .
Physical And Chemical Properties Analysis
The physical and chemical properties of cis-2,3-Epoxybutane are as follows :
Scientific Research Applications
Enantioselective Methanolysis
cis-2,3-Epoxybutane: is used in enantioselective methanolysis, which is a type of chemical reaction where an epoxide is selectively converted into a methanol derivative in the presence of a chiral catalyst . This process is significant in the synthesis of optically active compounds, which are crucial in pharmaceuticals and agrochemicals.
Mutagenicity Studies
cis-2,3-Epoxybutane: has been identified as a direct mutagen for certain bacterial strains used in mutagenicity studies . This application is important in toxicology and pharmacology as it helps in understanding the mutagenic potential of chemical compounds.
Atmospheric Chemistry
The kinetics of the gas-phase reactions of cis-2,3-Epoxybutane with hydroxyl radicals have been investigated using relative rate techniques . This research is vital for understanding the compound’s behavior in the atmosphere and its implications for environmental chemistry.
Solubility Studies
The solubility of cis-2,3-Epoxybutane in water has been documented, which is relevant for its application in various chemical reactions where water solubility plays a role .
Storage and Stability
Research into the storage and stability of cis-2,3-Epoxybutane under various conditions provides insights into its safe handling and potential shelf life .
Safety And Hazards
properties
IUPAC Name |
(2R,3S)-2,3-dimethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKWPLDPFFDJP-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026530 | |
| Record name | cis-2,3-Epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2,3-Epoxybutane | |
CAS RN |
1758-33-4 | |
| Record name | cis-2,3-Epoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,3-epoxy-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-2,3-Epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2,3-dimethyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary reaction pathways of cis-2,3-Epoxybutane at high temperatures?
A1: In its gaseous phase, cis-2,3-Epoxybutane undergoes thermal decomposition via a unimolecular mechanism, primarily leading to structural isomerization. It forms various products like butan-2-one, but-3-en-2-ol, ethyl vinyl ether, and isobutyraldehyde. Interestingly, isobutyraldehyde and ethyl vinyl ether are produced almost exclusively from cis-2,3-Epoxybutane and not its trans isomer. [] This decomposition is noted to be a homogenous, first-order, non-radical process. []
Q2: How does the reactivity of cis-2,3-Epoxybutane compare to its trans isomer in copolymerization reactions with carbon dioxide?
A2: Research indicates that cis-2,3-Epoxybutane exhibits significantly higher reactivity with carbon dioxide in ternary copolymerization compared to trans-2,3-Epoxybutane. [] Interestingly, both isomers show comparable reactivity in forming cyclic carbonate as a byproduct during this process. []
Q3: What is the stereochemical outcome of the ring-opening reaction of cis-2,3-Epoxybutane with carbon dioxide during copolymerization?
A3: The ring-opening reaction proceeds with exclusive inversion of configuration at the reactive site. This has been confirmed by the isolation of threo-2,3-butanediol upon hydrolysis of the copolymer. []
Q4: Can cis-2,3-Epoxybutane be used to synthesize optically active compounds? If yes, what types of reagents and catalysts are typically employed?
A4: Yes, cis-2,3-Epoxybutane serves as a valuable starting material in the synthesis of optically active compounds. For instance, reacting it with B-halo diisopinocampheylboranes (Ipc2BX, where X = Cl, Br, or I) results in enantioselective ring-opening. [] This reaction yields optically active 1,2-halohydrins, with the degree of enantiomeric excess (ee) depending on the halogen used (I > Br > Cl). [] Furthermore, chiral γ-amino alcohols derived from α-D-xylose have been shown to catalyze the enantioselective ring-opening of cis-2,3-Epoxybutane with phenyllithium, producing enantioenriched 3-phenyl-2-butanol. []
Q5: How does the structure of cis-2,3-Epoxybutane influence its ability to form clathrate hydrates?
A5: The presence of the oxirane ring and its specific spatial orientation in cis-2,3-Epoxybutane significantly influences its ability to form clathrate hydrates. Studies have shown that cis-2,3-Epoxybutane acts as a sII/sH hydrate former and promotes methane hydrate formation, unlike its trans-isomer. [] This difference in behavior highlights the important role of three-dimensional geometry in hydrate formation.
Q6: How does the reactivity of cis-2,3-Epoxybutane with chlorine atoms compare to other epoxides, and what insights do theoretical calculations provide?
A6: Experimental and theoretical studies have revealed a trend of increasing reactivity towards chlorine atoms as the hydrocarbon chain length increases in a series of epoxides, including cis-2,3-Epoxybutane. [] Theoretical calculations, which align well with experimental results, indicate that the position of hydrogen atom abstraction significantly influences reactivity. [] The geometric distribution and ring influence are crucial factors in understanding the reactivity of epoxides with chlorine atoms. []
Q7: What analytical techniques are typically employed to characterize and quantify cis-2,3-Epoxybutane?
A8: Various analytical techniques are used to study cis-2,3-Epoxybutane. Gas Chromatography coupled with Mass Spectrometry (GC/MS) and Gas Chromatography with Flame Ionization Detection (GC/FID) are commonly employed to separate, identify, and quantify cis-2,3-Epoxybutane and its reaction products. [] Additionally, 1H-NMR spectroscopy provides structural information and helps monitor reaction progress. [] High-resolution powder diffraction and solid-state 13C NMR are used to analyze the structure of clathrate hydrates formed by cis-2,3-Epoxybutane. []
Q8: What are the environmental concerns regarding cis-2,3-Epoxybutane, and are there strategies for mitigating any potential risks?
A8: While specific data on the environmental impact of cis-2,3-Epoxybutane might be limited in the provided research, it's crucial to acknowledge that epoxides, in general, can pose ecological risks. Their reactivity, especially with biological molecules, necessitates careful handling and waste management. Investigating its biodegradability and exploring alternative, potentially less harmful substitutes are important steps towards responsible use and minimizing its environmental footprint.
Q9: What is the historical significance of cis-2,3-Epoxybutane in chemical research?
A10: Cis-2,3-Epoxybutane has played a crucial role in understanding stereochemical relationships and reaction mechanisms. Notably, its utilization in the synthesis of cis- and trans-2-butene and the observation of Walden inversion using this system has been historically significant. [] This research highlighted the stereochemical course of reactions and provided early evidence for the inversion of configuration during nucleophilic substitution reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
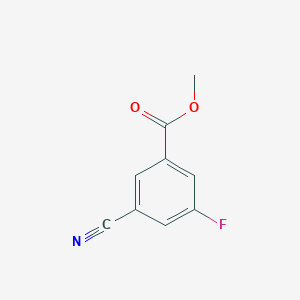



![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)


